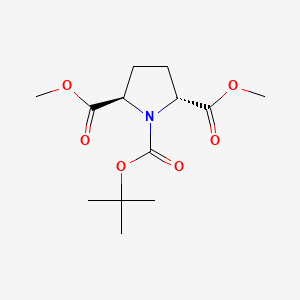
4-N-pyridin-4-ylpyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-pyridin-4-ylpyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with two amino groups at the 3 and 4 positions, and another pyridine ring attached at the 4 position of the first pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-pyridin-4-ylpyridine-3,4-diamine typically involves the following steps:
Dehydrogenation Amination of Pyridine: This method involves the dehydrogenation of pyridine followed by amination using appropriate hydrogenation reagents to introduce the amino groups at the 3 and 4 positions.
Amination of Pyridine Ring: Another method involves the direct amination of the pyridine ring at the 3 and 4 positions using suitable amination reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-N-pyridin-4-ylpyridine-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学研究应用
4-N-pyridin-4-ylpyridine-3,4-diamine has several scientific research applications, including:
作用机制
The mechanism of action of 4-N-pyridin-4-ylpyridine-3,4-diamine involves its interaction with molecular targets such as potassium channels. By inhibiting potassium channel efflux, the compound increases the duration of the action potential, leading to enhanced acetylcholine release and muscle contraction . This mechanism is particularly relevant in the context of its potential therapeutic applications.
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but with carboxamide groups instead of amino groups.
4-Aminopyridine: A simpler compound with a single amino group at the 4 position of the pyridine ring.
Uniqueness
4-N-pyridin-4-ylpyridine-3,4-diamine is unique due to its dual amino substitution and the presence of an additional pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
4-N-pyridin-4-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h1-7H,11H2,(H,12,13,14) |
InChI 键 |
IHGZOCSHQUFQCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1NC2=C(C=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)



![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)






![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

